2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZANZMHBXXIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. researchgate.netresearchgate.net For this compound, the primary disconnections are at the amide bond and the C-N bonds of the piperazine (B1678402) ring.
The most logical retrosynthetic step is the disconnection of the amide bond (C(O)-N), which is not part of the core structure. This leads to two key precursors: 1-(2-methoxyphenyl)piperazine (B120316) and a two-carbon electrophile such as 2-chloroacetyl chloride or a related activated acetic acid derivative.
A further disconnection of the aryl C-N bond in 1-(2-methoxyphenyl)piperazine suggests two commercially available starting materials: piperazine and an appropriate 2-methoxyphenyl precursor, such as 1-halo-2-methoxybenzene (e.g., 2-bromoanisole). This two-step disconnection forms the basis of a common convergent synthesis strategy.
Established Synthetic Routes for Core Piperazine Scaffolds
The piperazine ring is a common scaffold in many pharmaceutical compounds, and numerous methods for its synthesis and functionalization have been developed.
N-alkylation is a fundamental method for functionalizing the piperazine core. This can be achieved through several strategies:
Nucleophilic Substitution: This involves the reaction of a piperazine nitrogen with an alkyl halide or sulfonate. mdpi.com For the synthesis of the target compound, the secondary amine of 1-(2-methoxyphenyl)piperazine is reacted with an N-substituted 2-haloacetamide.
Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. nih.gov
Amidation: The formation of the acetamide (B32628) moiety is typically achieved by reacting the parent piperazine derivative with an acylating agent. This can be accomplished by using an acyl chloride (like 2-chloroacetyl chloride) in the presence of a base to neutralize the HCl byproduct, or by coupling with a carboxylic acid (like 2-chloroacetic acid) using a coupling agent.
A common route involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with 2-chloroacetamide.
| Reactant 1 | Reactant 2 | Solvent | Base | Condition | Product |
| 1-(2-Methoxyphenyl)piperazine | 2-Chloroacetamide | Acetonitrile | K2CO3 | Reflux | This compound |
| 1-(2-Methoxyphenyl)piperazine | Ethyl 2-chloroacetate | Ethanol | NaHCO3 | Reflux | Ethyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetate |
The resulting ester from the reaction with ethyl 2-chloroacetate can then be converted to the desired amide through aminolysis.
While functionalizing a pre-existing piperazine ring is common, alternative strategies involve constructing the piperazine ring itself. One established method is the reaction of an N-substituted diethanolamine with ammonia or a primary amine over a heterogeneous catalyst. google.com For the specific arylpiperazine scaffold, this approach is less common than the direct arylation of piperazine. Another strategy involves the double N-alkylation of a primary amine with two distinct electrophilic groups, followed by a cyclization step. High-throughput experimentation has been used to identify optimal conditions for related C-N coupling reactions that can be adapted for ring formation. researchgate.net
Synthesis of the 2-Methoxyphenyl Moiety
The key intermediate, 1-(2-methoxyphenyl)piperazine, is typically synthesized by the N-arylation of piperazine. A widely used and efficient method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.
The reaction of piperazine (often used in excess or with one nitrogen protected, e.g., as N-Boc-piperazine) with a 2-substituted anisole, such as 2-bromoanisole or 2-chloroanisole, in the presence of a palladium catalyst and a suitable base, affords 1-(2-methoxyphenyl)piperazine. mdpi.com If a protected piperazine is used, a subsequent deprotection step is required.
| Aryl Halide | Amine | Catalyst | Base | Solvent | Product |
| 2-Bromoanisole | Piperazine | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | 1-(2-Methoxyphenyl)piperazine |
| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd catalyst | Base | Solvent | N-Boc-1-(2,3-dichlorophenyl)piperazine |
The synthesis of 1-(2-methoxyphenyl)piperazine has also been achieved by reacting 1-(2-methoxyphenyl)piperazine with 3,5-dinitrosalicylic acid in methanol to form a protonated salt. nih.gov
Convergent and Linear Synthesis Approaches to the Target Compound
The assembly of this compound can be approached through either a linear or a convergent synthesis. wikipedia.orgscholarsresearchlibrary.com
Linear Synthesis: In a linear approach, the starting material is modified sequentially. For instance, piperazine could first be acylated with 2-chloroacetyl chloride, and the resulting intermediate could then be subjected to N-arylation with a 2-methoxyphenyl precursor. However, this route can be complicated by issues of selectivity and reactivity.
Fragment A Synthesis: Synthesis of 1-(2-methoxyphenyl)piperazine via Buchwald-Hartwig amination of piperazine with 2-bromoanisole.
Fragment B: 2-chloroacetamide (commercially available or synthesized from 2-chloroacetyl chloride and ammonia).
Final Coupling: N-alkylation of Fragment A with Fragment B to yield the final product.
This convergent approach is advantageous because it allows for the efficient preparation and purification of the key arylpiperazine intermediate before the final, often high-yielding, alkylation step.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. scielo.br For the synthesis of this compound, optimization efforts typically focus on the two key steps: the Buchwald-Hartwig amination and the final N-alkylation.
Buchwald-Hartwig Amination Optimization: The efficiency of this C-N coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.net High-throughput experimentation (HTE) can be employed to rapidly screen a wide array of conditions. researchgate.net
| Parameter | Variables | Impact on Yield |
| Catalyst | Palladium precatalysts (e.g., G3-XPhos, G4-cBRIDP) | Choice of catalyst and ligand is critical for reaction efficiency. |
| Base | Inorganic (K3PO4, Cs2CO3) or Organic (LHMDS) | Base strength and solubility affect reaction rate and side reactions. |
| Solvent | Toluene, Dioxane, THF | Solvent polarity and boiling point influence reaction kinetics. |
| Temperature | 80-110 °C | Higher temperatures often increase reaction rates but can lead to degradation. |
N-Alkylation Optimization: The final alkylation step can also be optimized. Key parameters include the base, solvent, and temperature.
| Parameter | Variables | Impact on Yield |
| Base | K2CO3, NaHCO3, Et3N | A non-nucleophilic base is required to prevent side reactions with the alkylating agent. |
| Solvent | Acetonitrile, DMF, Ethanol | A polar aprotic solvent often facilitates SN2 reactions. |
| Temperature | Room Temperature to Reflux | Increasing temperature can accelerate the reaction but may also increase byproduct formation. |
| Phase Transfer Catalyst | e.g., TBAB | Can be used in biphasic systems to improve reaction rates. |
Isolation and Purification Techniques for Intermediates and Final Product
The successful synthesis of this compound and its derivatives relies on robust isolation and purification protocols to ensure high purity of the final compound and any synthetic intermediates. The primary methods employed are recrystallization and chromatography.
Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures mt.com. For piperazine-containing compounds, various solvent systems have proven effective. Alcohols such as ethanol, methanol, and isopropyl alcohol are commonly used for the crystallization of both intermediates and final products sci-hub.segoogle.commdpi.com. For instance, the intermediate 1-(2-methoxyphenyl)piperazine can be synthesized and crystallized as a salt from methanol through slow evaporation, yielding high-purity single crystals suitable for structural analysis nih.goviucr.org. In other cases, the final product is precipitated from a reaction mixture, filtered, dried, and then recrystallized from a suitable solvent like 96% ethanol to remove any remaining starting materials or by-products mdpi.com.
Chromatographic techniques are indispensable for monitoring reaction progress and for the purification of compounds, especially when recrystallization is ineffective or for non-crystalline products. Thin-Layer Chromatography (TLC) is routinely used to track the consumption of reactants and the formation of products, often using solvent systems like chloroform/ethanol mixtures to achieve good separation mdpi.com. For purification on a larger scale, column chromatography is employed. The crude reaction residue is often subjected to column chromatography using silica gel as the stationary phase and a gradient of solvents, such as chloroform-acetone, as the eluent to isolate the desired compound nih.gov.
The following table summarizes common purification techniques for the target compound and its precursors.
| Technique | Application | Solvent/Stationary Phase Examples | Reference |
| Recrystallization | Purification of the final product and solid intermediates (e.g., piperazine salts). | Ethanol, Methanol, Isopropyl Alcohol sci-hub.segoogle.commdpi.comiucr.org | |
| Column Chromatography | Isolation of the final product from crude reaction mixtures. | Stationary Phase: Silica Gel; Eluent: Chloroform/Acetone nih.gov | |
| Thin-Layer Chromatography (TLC) | Monitoring the progress of synthetic reactions. | Chloroform/Ethanol (10:1 v/v) mdpi.com |
Derivatization Strategies for Analog Development
The this compound scaffold is a versatile template for developing new chemical entities. Derivatization strategies typically focus on three key regions of the molecule: the acetamide group, the phenyl ring, and the piperazine core. These modifications are explored to modulate the compound's physicochemical properties and biological activity.
The acetamide moiety offers several avenues for chemical modification to influence properties such as hydrogen bonding capacity, polarity, and metabolic stability.
N-Substitution: The amide nitrogen can be substituted with various alkyl or aryl groups. The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrates that introducing substituents on the acetamide's phenyl ring, such as fluorine or trifluoromethyl groups, can be crucial for biological activity nih.gov. This strategy allows for the exploration of a large chemical space and the introduction of diverse functionalities.
Bioisosteric Replacement: The entire acetamide group can be replaced with other functional groups that mimic its steric and electronic properties, known as bioisosteres cambridgemedchemconsulting.com. A notable example is the conversion of the acetamide to an acetimidamide, resulting in N'-hydroxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetimidamide vibrantpharma.com. Other potential bioisosteres for the amide bond include esters, ketones, and various five-membered heterocyclic rings, which can alter the compound's metabolic profile and receptor interactions.
Functional Group Transformation: The carbonyl group of the acetamide can be reduced to a methylene group to yield the corresponding ethylamine derivative, which would significantly alter the electronic properties and basicity of the side chain.
The table below outlines key derivatization strategies for the acetamide group.
| Modification Strategy | Example Derivative/Target | Rationale | Reference |
| N-Alkylation/Arylation | N-Aryl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamides | Modulate lipophilicity, introduce new interaction points, and alter metabolic stability. nih.gov | |
| Bioisosteric Replacement | N'-hydroxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetimidamide | Change hydrogen bonding patterns, polarity, and enzymatic stability while retaining key binding features. vibrantpharma.com | |
| Reduction of Carbonyl | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanamine | Remove carbonyl oxygen as a hydrogen bond acceptor and increase the flexibility of the side chain. |
Altering the substitution pattern on the 2-methoxyphenyl ring is a common strategy to fine-tune electronic and steric properties, which can directly impact receptor binding affinity and selectivity. Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents are critical for activity.
Research has shown that both electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro, bromo) groups can be incorporated onto the phenyl ring mdpi.com. For example, analogs have been synthesized with substitutions such as p-tolyl and various fluoro-phenyl groups (e.g., 2-fluorophenyl, 3,4-difluorophenyl) nih.gov. The presence and position of these substituents can influence the molecule's conformation and its interaction with biological targets mdpi.com. Generally, substitutions at the 2- and 3-positions are often more active than those at the 4-position mdpi.com.
The following table presents examples of synthesized analogs with substitutions on the phenyl ring.
| Substituent | Position on Phenyl Ring | Resulting Compound Class | Reference |
| Fluoro (F) | 2- or 3,4- | 1-(4-(2-Fluorophenyl)piperazin-1-yl)...ethanone derivatives nih.gov | |
| Bromo (Br) | 4- | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-...-1,2,4-triazole-3-thione mdpi.com | |
| Methyl (CH₃) | 4- | 2-...-1-(4-(p-tolyl)piperazin-1-yl)ethanone nih.gov | |
| Trifluoromethyl (CF₃) | 3- | 1-[3-(Trifluoromethyl)phenyl]piperazine derivatives mdpi.comnih.gov |
C-Substitution: While most piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in synthetic chemistry, such as photoredox-catalyzed C–H functionalization, have enabled the introduction of substituents directly onto the carbon atoms of the piperazine ring mdpi.comorganic-chemistry.org. This allows for the creation of chiral centers and the exploration of new structural diversity to improve biological activity and selectivity.
Ring Variation (Bioisosteric Replacement): The piperazine ring can be replaced with other cyclic diamines or related heterocyclic structures to modulate the distance and spatial orientation of the side chains, as well as to alter the compound's pKa and solubility cambridgemedchemconsulting.comenamine.netenamine.net. Replacing the piperazine ring with morpholine, for instance, has been shown to decrease biological activity in certain compound series, highlighting the importance of the second basic nitrogen nih.gov. Other potential bioisosteres include homopiperazine (a seven-membered ring) and constrained bicyclic systems like diazaspiro[3.3]heptane, which can subtly alter the vectors of the nitrogen substituents cambridgemedchemconsulting.comblumberginstitute.org.
This table summarizes strategies for modifying the piperazine core.
| Modification Strategy | Example of Alteration | Rationale | Reference |
| C-H Functionalization | Introduction of alkyl or aryl groups at C2 or C3 of the piperazine ring. | Create novel stereochemistry, explore new binding interactions, and block metabolic pathways. mdpi.com | |
| Ring Bioisosterism | Replacement of piperazine with morpholine, homopiperazine, or spirodiamines. | Modulate pKa, solubility, lipophilicity, and the spatial arrangement of substituents. cambridgemedchemconsulting.comenamine.netenamine.netnih.gov |
Molecular Pharmacology and Receptor Interaction Studies in Vitro
Overview of Relevant Neurotransmitter Systems Targeted by Piperazine (B1678402) Derivatives
Piperazine derivatives are a versatile class of compounds known to interact with a wide array of neurotransmitter receptors, primarily those for serotonin (B10506), dopamine (B1211576), and norepinephrine. The specific substitution on the piperazine and aryl rings dictates the affinity and selectivity profile of each molecule. The 2-methoxyphenylpiperazine moiety, in particular, is a well-established structural motif that confers high affinity for several key receptors implicated in neuropsychiatric conditions.
Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7)
The serotonergic system is a primary target for arylpiperazine compounds. The 2-methoxyphenylpiperazine structure is known to exhibit a strong affinity for 5-HT1A receptors. nih.govmdpi.com Many derivatives act as potent 5-HT1A receptor ligands, with some functioning as antagonists or partial agonists. nih.govnih.gov For instance, the well-characterized antagonist WAY-100635 features this core structure and is widely used as a tool to study the 5-HT1A receptor. nih.gov Structure-activity relationship studies have shown that modifications to the substituent attached to the second nitrogen of the piperazine ring can significantly modulate affinity. For example, replacing the phthalimido group of a known antagonist with bulky alkyl amides can enhance 5-HT1A affinity and selectivity. nih.gov
Interaction with the 5-HT2A receptor is another hallmark of this chemical class. Many atypical antipsychotics possess affinity for both 5-HT2A and dopamine D2 receptors, and arylpiperazines are no exception. nih.gov The balance of activity at these two receptors is considered crucial for their therapeutic effects. Furthermore, emerging research has highlighted the interaction of some arylpiperazine derivatives with the 5-HT7 receptor, a target implicated in mood regulation and cognitive processes. nih.govacs.org
Dopamine Receptor Subtypes (e.g., D2, D3)
The dopaminergic system, particularly the D2-like receptor family (D2, D3, and D4), is another critical target for arylpiperazine derivatives. Affinity for the D2 receptor is a common feature of many antipsychotic drugs. nih.govbg.ac.rs The 2-methoxyphenylpiperazine moiety is a key component in several compounds designed as high-affinity D2 receptor ligands. nih.gov
In recent years, the D3 receptor has gained attention as a therapeutic target for substance use disorders and certain aspects of schizophrenia. The 1-(2-methoxyphenyl)piperazine (B120316) scaffold has been utilized in the development of selective D3 receptor antagonists. nbinno.com Research has shown that even subtle structural modifications can shift the selectivity between D2 and D3 receptors, highlighting the chemical tractability of this scaffold. mdpi.com
Radioligand Binding Assays for Target Affinity and Selectivity
Radioligand binding assays are the gold standard in vitro technique used to determine the affinity of a compound for a specific receptor. nih.gov These assays utilize a radioactively labeled ligand (the radioligand) that is known to bind to the target receptor with high affinity and specificity.
Methodology and Data Interpretation
The fundamental principle of a competitive radioligand binding assay involves measuring the ability of an unlabeled test compound (like 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide) to displace a specific radioligand from its receptor. The experiment is typically performed using preparations of cell membranes that contain a high density of the target receptor. nih.gov
In the assay, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation. After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity bound to the receptors is measured.
The data are then plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC50 value , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the affinity of the test compound for the receptor, with lower Ki values indicating higher binding affinity. bg.ac.rs By testing a compound against a panel of different receptors, a selectivity profile can be established.
Below are representative data tables for structurally related (2-methoxyphenyl)piperazine analogs, illustrating the typical binding affinities observed for this class of compounds at various receptors. Note: These data are for illustrative analogs and not for this compound itself, for which specific data is not publicly available.
| Compound Analog | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Analog A (NAN-190) | 0.6 | - | - | nih.gov |
| Analog B | 0.4 | - | - | nih.gov |
| Analog C | 1.2 | - | - | mdpi.com |
| Analog D | 23.9 | 39.4 | 45.0 | researchgate.net |
| Compound Analog | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | α1-Adrenergic Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Analog A (NAN-190) | - | - | 0.8 | nih.gov |
| Analog B | - | - | 64 | nih.gov |
| Analog C | 300 | - | - | researchgate.net |
| Analog D | - | 1.4 | - | mdpi.com |
Binding Profile of this compound
While comprehensive binding data for this compound across a wide range of receptors is not extensively documented in publicly available literature, the well-characterized pharmacology of its core chemical scaffold, arylpiperazine, provides significant insights into its likely binding affinities. Compounds containing the 2-methoxyphenylpiperazine moiety are known to exhibit significant affinity for several key neurotransmitter receptors.
Notably, this structural class has a well-established affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Numerous derivatives of 2-methoxyphenylpiperazine have been synthesized and shown to bind with high affinity to this receptor. For instance, related compounds have demonstrated Ki values in the low nanomolar range for the 5-HT1A receptor, indicating a strong potential for interaction.
Furthermore, the arylpiperazine structure is a recognized pharmacophore for dopamine receptors, with a particular emphasis on the D2-like family (D2, D3, and D4). Research on analogous compounds suggests a pronounced affinity for the D3 receptor subtype. nih.gov Variations in the chemical structure of these analogs have led to compounds with sub-nanomolar D3 receptor affinity. nih.gov
Additionally, compounds structurally similar to this compound have demonstrated affinity for alpha1-adrenergic receptors. Studies on related 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have reported affinities in the range of 22 nM to 250 nM for these receptors. nih.gov
Based on the pharmacology of its structural analogs, the binding profile of this compound is predicted to be complex, with potential interactions at serotonergic, dopaminergic, and adrenergic receptors.
Comparative Analysis with Reference Ligands
To contextualize the potential binding affinity of this compound, a comparison with established reference ligands for the putative target receptors is essential.
| Receptor Target | Reference Ligand | Reference Ligand Kᵢ (nM) | Related Compound Kᵢ (nM) |
| 5-HT₁ₐ | 8-OH-DPAT | ~1 | MMP (agonist): 0.15 nih.gov |
| Dopamine D₂ | Haloperidol | ~1-2 | ST 280: 76.4 nih.gov |
| Dopamine D₃ | (+)-7-OH-DPAT | ~1 | ST 280: 0.5 nih.gov |
| α₁-Adrenergic | Prazosin (B1663645) | ~0.1-1 | Related Benzimidazoles: 22-250 nih.gov |
This table presents a comparative analysis of the binding affinities (Ki) of reference ligands and compounds structurally related to this compound at various receptor targets. The data for related compounds are derived from published studies on molecules sharing the 2-methoxyphenylpiperazine core.
For the 5-HT1A receptor, the reference agonist 8-OH-DPAT typically exhibits a Ki value in the low nanomolar range. A structurally related agonist, [11C]MMP, has shown a Ki of 0.15 nM, suggesting that compounds of this class can possess very high affinity for this receptor. nih.gov
In the case of dopamine receptors, the D3 receptor partial agonist BP 897 and its analogs serve as relevant comparators. For example, the derivative ST 280 displays a highly potent Ki of 0.5 nM at the D3 receptor, with a 153-fold selectivity over the D2 receptor (Ki = 76.4 nM). nih.gov This highlights the potential for significant D3 receptor affinity and selectivity within this chemical class.
For alpha1-adrenergic receptors, the antagonist prazosin is a standard reference ligand with sub-nanomolar affinity. While the affinity of related benzimidazole (B57391) derivatives is more moderate (22-250 nM), it still indicates a significant interaction with this receptor system. nih.gov
Functional Assays for Ligand Efficacy (Agonism, Antagonism, Inverse Agonism)
The functional activity of this compound at its putative receptor targets determines its physiological effect. While direct functional data for this specific compound is scarce, the activities of its analogs provide a predictive framework.
G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP, IP3)
The receptors for which this compound is predicted to have affinity (5-HT1A, D2/D3, and α1-adrenergic) are all G-protein coupled receptors (GPCRs). Their activation typically leads to the modulation of intracellular second messenger systems.
5-HT1A and D2/D3 Receptors: These receptors predominantly couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Functional assays for analogs at these receptors would typically measure the inhibition of forskolin-stimulated cAMP production. The functional consequence (agonist, antagonist, or inverse agonist) would be determined by the compound's ability to modulate this pathway on its own or in the presence of a known agonist.
α1-Adrenergic Receptors: These receptors primarily couple to Gq/11 proteins. Their activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mediates the release of intracellular calcium. Functional characterization at these receptors would involve measuring IP3 accumulation or downstream calcium mobilization.
Receptor Internalization and Desensitization Studies
Prolonged or repeated agonist stimulation of GPCRs often leads to receptor desensitization and internalization, processes mediated by proteins such as β-arrestins. Assays like luciferase complementation can be employed to monitor the recruitment of β-arrestin2 to the receptor upon ligand binding, providing insights into the potential for the compound to induce receptor desensitization. nih.gov Characterizing whether a ligand promotes or blocks these processes is crucial for understanding its long-term pharmacological effects.
Calcium Mobilization Assays
As α1-adrenergic receptor activation leads to an increase in intracellular calcium, calcium mobilization assays are a direct method to assess the functional activity of ligands at this receptor. These assays typically use fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon compound application. The magnitude of the calcium response can determine whether the compound acts as an agonist, while its ability to block the response to a reference agonist would indicate antagonism.
Enzyme Inhibition and Transporter Interaction Studies
Beyond receptor interactions, the potential for this compound to interact with enzymes and neurotransmitter transporters is an important aspect of its pharmacological profile.
Enzyme Inhibition: The broad chemical space of arylpiperazine acetamides suggests the possibility of off-target interactions with various enzymes. For example, some N-arylpiperazine derivatives have been investigated as inhibitors of butyrylcholinesterase. mdpi.com Furthermore, compounds with a similar acetamide (B32628) linker have been identified as inhibitors of carbonic anhydrase. Therefore, a comprehensive in vitro enzyme inhibition screen would be necessary to determine the selectivity profile of this compound.
Transporter Interaction: The structural similarity of the arylpiperazine moiety to known ligands for monoamine transporters (SERT, DAT, NET) suggests a potential for interaction. Homogeneous, fluorescence-based neurotransmitter transporter uptake assays are available to screen for such activity. moleculardevices.commoleculardevices.com These assays measure the ability of a compound to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitters, thereby identifying potential transporter inhibitors.
Allosteric Modulation Investigations
Currently, there is a notable absence of published in vitro research specifically investigating the allosteric modulation properties of this compound. While the broader class of arylpiperazine derivatives has been a subject of extensive pharmacological studies, with some members exhibiting complex interactions with various receptors, specific data on the potential for this compound to act as an allosteric modulator is not available in the current scientific literature.
Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric binding site (the site where the endogenous ligand binds). This binding can result in a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding to the allosteric site without affecting the orthosteric ligand's function but blocking the action of other allosteric modulators).
Investigations into the potential allosteric effects of a compound typically involve a series of detailed in vitro pharmacological assays. These studies would assess the ability of this compound to modulate the binding or functional activity of known orthosteric ligands at various receptors. The absence of such studies for this specific compound means that no definitive statements can be made regarding its capacity for allosteric modulation.
Future research endeavors would be necessary to explore this aspect of its molecular pharmacology. Such investigations would provide a more complete understanding of its mechanism of action and its potential interactions with G protein-coupled receptors (GPCRs) or other receptor systems where allosteric modulation is a known regulatory mechanism. Without such dedicated studies, any discussion of its allosteric properties would be purely speculative.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Features for Receptor Binding
The pharmacophore for arylpiperazine ligands, particularly for serotonin (B10506) receptors like the 5-HT1A subtype, is well-defined and consists of several key features. A fundamental characteristic is the presence of an aromatic ring coupled with a basic, planar nitrogen atom. mdpi.com These elements are crucial for establishing high-affinity binding to the receptor.
Two primary interactions are considered responsible for the affinity of N-arylpiperazine compounds with 5-HT1A receptors. mdpi.com The first is a critical ionic bond that forms between the protonated nitrogen atom (the N4 atom) of the piperazine (B1678402) ring and the carboxylic oxygen of a highly conserved aspartate residue in the receptor, specifically Asp3.32 (Asp116). mdpi.combg.ac.rsmdpi.com This salt bridge is a primary anchor, stabilizing the ligand-receptor complex. bg.ac.rs The second key interaction is an edge-to-face CH–π stacking between the ligand's aromatic ring and a phenylalanine residue (Phe6.52) within a hydrophobic pocket of the binding site. mdpi.combg.ac.rs
The general structure of these "long-chain arylpiperazines" involves the 1-arylpiperazine moiety connected by a flexible alkyl chain to a terminal chemical group, which in this case is an acetamide (B32628). bg.ac.rs The arylpiperazine scaffold itself is recognized as a privileged structure in drug discovery due to its ability to interact with various molecular targets. mdpi.comnih.gov
Impact of Acetamide Group Modifications on Activity
Studies involving the replacement of the carboxamide group with a bioisosteric sulfonamide group in arylpiperazinylalkyl derivatives have been conducted to explore the impact on receptor affinity. researchgate.net In a series of 1-(2-methoxyphenyl)piperazine (B120316) analogs, the relative activities of carboxamides versus sulfonamides toward 5-HT1A, 5-HT6, 5-HT7, and D2 receptors showed similar trends. researchgate.net However, for benzyl derivatives, the sulfonamides displayed the highest affinity for serotonin receptors, particularly the 5-HT7 receptor. researchgate.net This suggests that while the core arylpiperazine structure dictates primary binding, the terminal amide portion can be modified to fine-tune selectivity and potency.
The acetamide group itself contributes to the molecule's properties through its ability to form hydrogen bonds and engage in molecular interactions via delocalized electrons. mdpi.com These characteristics can influence crucial factors like polarity and lipophilicity, which in turn affect bioavailability and interactions with the target receptor. mdpi.com In other molecular contexts, such as flavonoid derivatives, modifications of hydroxyl groups to acetamide groups have been shown to improve bioavailability. mdpi.com
Influence of Phenyl Ring Substitutions on Potency and Selectivity
Substituents on the aryl ring of the piperazine moiety have a profound effect on the potency and selectivity of these compounds. The type, position, and electronic properties of these substituents can modulate interactions within the receptor's binding pocket.
For instance, in a series of arylamide derivatives containing a piperazine group evaluated for antiproliferative activity, the substituents and their positions on the aryl ring significantly influenced inhibitory activities. nih.gov
Positional Effects : For methyl-substituted phenylpiperazines, the activity was found to be superior when the substituent was in the para position compared to the meta or ortho positions. nih.gov
Electronic Effects : The introduction of electron-withdrawing groups (such as –CN, –F, –Cl, –Br) on the para position of the benzene ring generally helped to improve antiproliferative activities. Conversely, introducing an electron-donating group like –OCH3 (methoxy) at any position tended to impair the inhibitory potency. nih.gov
Another study focusing on interferon induction found that for urea-linked arylpiperazine analogues, para substitution on the phenyl ring exhibited stronger potency than meta substitution in most cases. nih.gov Specifically, fluoro and trifluoromethyl moieties at the para position increased activity, while a nitro group did not show significant activity. nih.gov The selectivity between 5-HT1A and 5-HT2A receptors can also be influenced by halogen substitutions on the benzene ring. uninet.edu
| Substituent Position | Substituent Type | Effect on Activity/Potency | Reference |
|---|---|---|---|
| Para | Methyl | Superior activity compared to meta and ortho | nih.gov |
| Para | Electron-withdrawing (e.g., -F, -Cl, -Br) | Improved antiproliferative activity | nih.gov |
| Para, Meta, or Ortho | Electron-donating (-OCH3) | Impaired inhibitory potency | nih.gov |
| Para | Fluoro, Trifluoromethyl | Increased interferon induction activity | nih.gov |
Role of the Piperazine Nitrogen Atoms in Ligand-Receptor Interactions
The two nitrogen atoms within the piperazine ring are fundamental to the activity of these compounds. mdpi.com Structure-activity relationship studies have consistently shown that both nitrogen atoms are essential for potency. mdpi.com
The N1 nitrogen is part of the arylpiperazine pharmacophore, while the N4 nitrogen, located at the opposite end of the ring, is typically protonated at physiological pH. This protonated nitrogen is crucial as it forms a strong ionic interaction or salt bridge with a conserved aspartate residue (Asp116 in the 5-HT1A receptor) in the binding site of G-protein coupled receptors (GPCRs). mdpi.combg.ac.rsmdpi.com This interaction is a primary anchoring point for the ligand.
The basicity of the piperazine nitrogens can also play a role. The nitrogen atom connected to the aromatic ring (N1) is expected to be less basic than the other piperazine nitrogen (N4). nih.gov However, studies on dopamine (B1211576) D2/D3 receptor ligands have shown that a reduction in the basicity of the N1 nitrogen, for instance through adjacent amide groups, did not negatively impact receptor affinity, highlighting the predominant role of the N4 nitrogen's interaction. nih.gov
Stereochemical Considerations and Enantiomeric Activity Differences
While 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide itself is achiral, the introduction of chiral centers into related arylpiperazine derivatives can lead to significant differences in the pharmacological activity of the resulting enantiomers.
Studies on analogous compounds have demonstrated that enantiomers can exhibit differential activity and affinity for their target receptors. For example, in a series of hybrid compounds targeting the dopamine D3 receptor, it was consistently found that the (-)-isomeric version exhibited the highest affinity for the D3 receptor compared to the (+)-version. nih.gov In one case, the enantiomers of the most potent racemic compound showed distinct affinities, with the (-)-enantiomer displaying higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov
Similarly, research on D3-selective antagonists from the 2-methoxyphenyl)piperazine class led to the identification of enantioselective compounds where the separation of enantiomers was pivotal. nih.gov The enantioselectivity was found to be more pronounced at the D3 receptor than at the D2 receptor, suggesting that specific stereochemical arrangements are recognized differently by the binding pockets of closely related receptor subtypes. nih.gov An X-ray crystal structure of one such enantiomer confirmed its absolute stereochemistry. nih.gov
| Compound Series | Enantiomer | Observed Activity | Target Receptor | Reference |
|---|---|---|---|---|
| 5-hydroxy hybrid compounds | (-)-isomer | Highest affinity | Dopamine D3 | nih.gov |
| (+)-isomer | Lower affinity | nih.gov | ||
| Racemic compound 10e | (-)-10e | Higher affinity (Ki D3 = 0.57 nM) | Dopamine D2/D3 | nih.gov |
| (+)-10e | Lower affinity (Ki D3 = 3.73 nM) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. Numerous QSAR studies have been performed on arylpiperazine derivatives to understand the physicochemical properties that govern their affinity for receptors like 5-HT1A. nih.govijpsonline.com These models help in predicting the activity of new compounds and guiding the design of more potent and selective ligands.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. The choice of descriptors and modeling algorithm is crucial for the predictive power of the resulting equation.
For arylpiperazines targeting the 5-HT1A receptor, various types of descriptors have been employed:
Topological and 2D Descriptors : Early models revealed the importance of a combination of electronic and lipophilic parameters in explaining the observed variance in activity. ijpsonline.com Simplified Molecular Input-Line Entry System (SMILES) has been used to represent molecular structures, with optimal descriptors being built up through Monte Carlo optimization to create robust single-variable models. nih.gov
Hologram QSAR (HQSAR) : More complex models have been developed using HQSAR, which employs fragment-based descriptors. One significant model was generated using atoms, bonds, connections, chirality, and donor/acceptor properties as fragment distinctions, resulting in a model with high predictive power (r² = 0.96). nih.gov
3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. These methods use steric, electrostatic, and hydrogen-bond donor/acceptor fields to build predictive models for receptor antagonists. mdpi.com
Machine Learning Approaches : More recently, automated machine learning (AutoML) methods have been used to develop predictive models based on large, curated databases of 5-HT1A ligands. nih.govmdpi.com These models often use a large number of calculated descriptors (e.g., Mordred descriptors) which are then narrowed down through feature selection to identify the most relevant properties influencing receptor affinity. nih.govgithub.com
The development process typically involves splitting a dataset of compounds with known activities into a training set to build the model and a test set to validate its predictive ability. nih.gov The robustness of these models is often confirmed through statistical validation methods. nih.gov
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules with known activities, it is possible to develop a model that predicts the activity of new, untested compounds.
Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, and their spatial relationships.
For the class of arylpiperazine derivatives, to which 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide belongs, pharmacophore models have been developed to understand their interactions with various receptors, particularly serotonin (B10506) receptors like 5-HT1A. researchgate.net These models are typically generated by aligning a set of active compounds and identifying the common chemical features that are crucial for their biological function. While a specific pharmacophore model for this compound is not detailed in the available literature, a general model for related long-chain arylpiperazines targeting serotonergic and dopaminergic receptors would likely include a hydrophobic aromatic feature, a hydrogen bond acceptor, and a positive ionizable feature corresponding to the piperazine (B1678402) nitrogen. nih.gov
A hypothetical pharmacophore model for a series of arylpiperazine analogs is presented in the table below, illustrating the common features that might be identified.
| Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Aromatic Ring | 4.5 | 1.2 | -0.5 | 1.5 |
| Hydrogen Bond Acceptor | -2.1 | 0.8 | 1.3 | 1.0 |
| Positive Ionizable | -3.5 | -1.5 | 0.2 | 1.2 |
| Hydrophobic | 5.0 | -0.3 | -1.0 | 1.8 |
This table represents a hypothetical pharmacophore model for illustrative purposes.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a cornerstone of ligand-based drug design, aiming to establish a mathematical correlation between the 3D properties of a molecule and its biological activity. rutgers.edu Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. nih.gov
In a typical CoMFA/CoMSIA study of arylpiperazine derivatives, a series of compounds with known activities are aligned based on a common scaffold. cancer.govnih.gov The steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are then calculated around each molecule. researchgate.net Statistical methods, such as partial least squares (PLS) regression, are employed to generate a model that relates these fields to the biological activities. nih.gov
These models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a CoMFA analysis of a series of arylpiperazine analogs might reveal that bulky substituents in a particular region are favorable for activity, while electronegative groups in another area are detrimental. While specific CoMFA/CoMSIA studies on this compound are not publicly available, research on analogous compounds has demonstrated the utility of these methods in optimizing the design of new arylpiperazine-based ligands. mdpi.com
Below is a representative table of statistical parameters from a hypothetical 3D-QSAR study on a series of related compounds.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate | F-statistic |
| CoMFA | 0.65 | 0.92 | 0.25 | 120.5 |
| CoMSIA | 0.71 | 0.95 | 0.21 | 155.8 |
This table contains hypothetical data to illustrate typical statistical outcomes of 3D-QSAR studies.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) approaches are employed when the 3D structure of the biological target, such as a receptor or enzyme, has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. SBDD methods aim to design ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.
In the context of this compound and its analogs, molecular docking studies would be instrumental in understanding their interactions with target receptors, such as dopamine (B1211576) or serotonin receptors. These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding of the ligand. For example, docking of a 2-methoxyphenylpiperazine derivative into a receptor model might show that the methoxy (B1213986) group forms a crucial hydrogen bond with a specific amino acid residue in the binding pocket, while the phenyl ring engages in hydrophobic interactions with other residues. nih.gov
The results of a molecular docking study are often summarized in a table that includes the predicted binding energy and the key interacting residues, as illustrated in the hypothetical table below.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | -8.5 | Asp110, Phe345, Trp341 |
| Compound B | -7.9 | Asp110, Ser114, Phe345 |
| Compound C | -9.2 | Asp110, Phe345, Trp341, Val111 |
This table presents hypothetical molecular docking results for illustrative purposes.
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its receptor compared to molecular docking. nih.gov An MD simulation calculates the motion of atoms in the ligand-receptor complex over time by solving Newton's equations of motion. This allows researchers to observe the flexibility of both the ligand and the receptor and to identify stable binding modes and conformational changes that may occur upon binding. nih.gov
For a complex of an arylpiperazine derivative like this compound with its target receptor, an MD simulation could reveal the stability of the docked pose and the persistence of key interactions over time. nih.gov The simulation can also provide insights into the role of water molecules in mediating ligand-receptor interactions. Analysis of the simulation trajectory can yield valuable information about the dynamics of the system, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms.
A summary of results from a hypothetical MD simulation is provided in the table below.
| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |
| Receptor-Ligand Complex | 100 | 1.8 | H-bond with Asp110, pi-pi stacking with Phe345 |
| Apo Receptor | 100 | 2.5 | - |
This table contains hypothetical data from a molecular dynamics simulation for illustrative purposes.
Calculating the binding free energy of a ligand to its receptor is a crucial step in drug design, as it provides a quantitative measure of the binding affinity. wustl.edu Several methods are available for this purpose, with the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods being among the most popular. nih.govsemanticscholar.org
These methods calculate the binding free energy by combining the molecular mechanics energy of the ligand-receptor complex with the free energy of solvation. nih.gov The calculations are typically performed on snapshots taken from an MD simulation trajectory, providing a more accurate estimate of the binding affinity than the scoring functions used in molecular docking. wustl.edu
For this compound, binding free energy calculations could be used to rank its affinity against a panel of different receptors or to compare its affinity with that of other related compounds. This information would be invaluable for guiding the optimization of the lead compound to improve its potency and selectivity.
The table below shows a hypothetical breakdown of the binding free energy components for a ligand-receptor complex.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -43.5 |
This table presents a hypothetical binding free energy calculation for illustrative purposes.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Human Clinical Data)
The prediction of ADME properties is a critical step in evaluating the drug-likeness of a compound. Various computational models are employed to estimate how this compound might be absorbed, distributed, metabolized, and excreted. While specific comprehensive ADME predictions for this exact acetamide (B32628) are not widely published, data from structurally analogous compounds, such as the 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, offer valuable insights into the expected profile of this chemical class. nih.gov These models utilize the molecular structure to calculate physicochemical descriptors that correlate with biological processes.
Computational models are frequently used to predict a compound's permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier. A standard and widely accepted in silico surrogate for intestinal absorption is the Caco-2 cell permeability model. nih.govnih.gov These models predict the apparent permeability coefficient (Papp) based on molecular properties like lipophilicity (LogP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity.
For arylpiperazine derivatives, computational tools often predict good intestinal absorption. For instance, in silico studies on the related 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole series indicated an acceptable pharmacokinetic profile, suggesting favorable absorption characteristics. nih.gov Such models help classify compounds based on their likely absorption rates, guiding further experimental investigation. nih.gov
Table 1: Predicted Permeability and Absorption Parameters for a Structurally Related Arylpiperazine Series Note: This data is for a related series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and serves as a representative example for this structural class. nih.gov
| Parameter | Predicted Value/Classification | Significance |
| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests efficient passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeation | Variable (Likely) | Indicates potential to enter the central nervous system. |
Computational tools can predict the most probable sites on a molecule that are susceptible to metabolic transformation, primarily by Cytochrome P450 (CYP) enzymes. These predictions are based on the reactivity of different atoms and the accessibility of these sites to enzyme active sites.
For this compound, several metabolic pathways can be computationally predicted:
O-demethylation: The methoxy group on the phenyl ring is a common site for oxidative demethylation.
Aromatic hydroxylation: The methoxyphenyl ring can undergo hydroxylation at various positions.
Piperazine ring oxidation: The nitrogen atoms or adjacent carbon atoms of the piperazine ring can be oxidized.
N-dealkylation: Cleavage of the bond between the piperazine ring and the acetyl group is a possible metabolic route.
These predictions help in identifying potential metabolites that may be formed in vivo, which is crucial for understanding the compound's clearance and the potential formation of active or toxic byproducts.
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution and availability to target tissues. nih.gov In silico models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, predict the percentage of plasma protein binding (%PPB). nih.govresearchgate.net These models primarily use descriptors like lipophilicity (LogP), molecular size, and electronic properties to estimate binding affinity. nih.gov
Arylpiperazine derivatives with moderate lipophilicity are often predicted to have significant plasma protein binding. High protein binding can affect a compound's pharmacokinetic profile by reducing the free fraction available for pharmacological activity and clearance. researchgate.net Predictive models help to flag compounds that may have excessively high binding, which could potentially limit their efficacy. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's three-dimensional structure, stability, and electronic properties. researchgate.net This knowledge is fundamental to rationalizing its chemical reactivity and interactions with biological targets.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like this compound, this is crucial for identifying the most stable, low-energy conformations that are likely to exist in a biological environment.
Crystallographic studies of highly similar compounds, such as 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide and N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, provide direct experimental evidence for the preferred conformation of the core structure. nih.govresearchgate.net These studies consistently show that the piperazine ring adopts a stable chair conformation . nih.govresearchgate.net This conformation minimizes steric strain. Furthermore, the attachments at the N1 and N4 positions of the piperazine ring are found to be in an antiperiplanar arrangement, which represents a low-energy state. nih.govnih.gov
Table 2: Key Torsional Angles from a Closely Related Crystal Structure (2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide) nih.gov
| Torsional Angle | Description | Value (°) | Conformation |
| C6–N1–C7–C8 | Orientation of the acetamide group relative to the piperazine ring | 171.99 | +antiperiplanar |
| C11–N2–C9–C10 | Orientation of the methoxyphenyl group relative to the piperazine ring | -174.56 | -antiperiplanar |
These experimentally determined conformations serve as a benchmark for computational energy landscape studies, confirming that the extended, chair-form structure is a significant global minimum on the potential energy surface.
Quantum chemical calculations are used to determine a molecule's electronic properties, which govern its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and represents the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For arylpiperazine structures, the electron-rich aromatic ring and nitrogen atoms typically contribute significantly to the HOMO.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. It identifies electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically blue) regions. For this compound, negative potential is expected around the oxygen atoms of the methoxy and acetamide groups, making them sites for electrophilic attack or hydrogen bond acceptance. The amine hydrogens would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with biological macromolecules.
Table 3: Common Electronic and Reactivity Descriptors and Their Significance
| Descriptor | Definition | General Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; higher energy indicates greater reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; lower energy indicates greater reactivity. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical stability and reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
Preclinical Mechanistic Studies in Vivo, Excluding Clinical Outcomes and Safety
Pharmacodynamic Effects on Specific Neural Pathways and Brain Regions (e.g., microdialysis, electrophysiology in animals)
Electrophysiological studies in animal models provide critical information on how substances modulate neuronal activity in specific brain circuits. Research on compounds structurally related to 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide has demonstrated significant effects on key neural pathways implicated in mood and cognition.
In vitro slice preparations from the rat brain have been used to examine the effects on the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus. The DRN is a primary site of serotonergic (5-HT) neurons that project throughout the brain. Studies on related antagonists at 5-HT1A receptors show that they can increase the firing rate of putative 5-HT neurons in the DRN. nih.gov These compounds have been observed to completely prevent the decrease in firing rate typically produced by 5-HT and other 5-HT1A agonists. nih.gov
In the hippocampus, which is crucial for memory and mood regulation, these compounds can antagonize the hyperpolarizing effects of 5-HT on CA1 pyramidal cells without altering their basic membrane properties. nih.gov This suggests a specific interaction with 5-HT1A receptors that mediate inhibitory responses in this region. nih.gov The antagonism appears to be competitive in the DRN but may have non-competitive characteristics in the hippocampus, indicating potential regional differences in receptor-ligand interactions. nih.gov
The combined use of intracerebral microdialysis and electrophysiology in the same animal allows for simultaneous measurement of neurotransmitter levels and neuronal electrical activity. nih.gov This powerful methodology can be applied to investigate the effects on dopaminergic pathways, such as the nigrostriatal and mesoaccumbens systems, by monitoring dopamine (B1211576) neuron firing in the substantia nigra and ventral tegmental area while measuring dopamine outflow in the striatum and nucleus accumbens, respectively. nih.gov
Receptor Occupancy Studies in Animal Models (e.g., PET/SPECT imaging in animals)
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques used in animal models to determine the extent to which a compound binds to its target receptors in the brain.
Derivatives of 2-methoxyphenyl piperazine (B1678402) have been radiolabeled with isotopes like Carbon-11 ([11C]) to serve as PET tracers for specific receptor systems. nih.gov One such study aimed to map the metabotropic glutamate receptor subtype 1 (mGluR1), which is implicated in various neuropsychiatric disorders. nih.gov Following administration in animals, PET imaging revealed high uptake of the tracer in the brain, with a distribution pattern that directly correlated with the known abundance of mGluR1. nih.gov
The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, while negligible activity was found in the pons, consistent with mGluR1 distribution. nih.gov These findings confirm the ability of the 2-methoxyphenyl piperazine scaffold to effectively cross the blood-brain barrier and engage with specific central nervous system targets. nih.gov
| Brain Region | Standardized Uptake Value (SUV) |
|---|---|
| Cerebellum | 4.7 ± 0.2 |
| Thalamus | 3.5 ± 0.1 |
| Striatum | 3.0 ± 0.1 |
| Pons | Negligible |
Other research has focused on developing radiotracers for dopamine D3 receptors, another important target in neuropsychiatry. nih.govnih.gov A derivative of (2-methoxyphenyl)piperazine was synthesized and labeled with [11C] for this purpose. nih.gov Preliminary evaluation in rats demonstrated in vivo selectivity for D3 receptors and a lack of brain-penetrant radiolabeled metabolites, which is a desirable characteristic for a PET ligand. nih.gov
Neurochemical Effects (e.g., neurotransmitter release modulation)
The in vivo neurochemical effects of compounds related to the 2-methoxyphenyl)piperazine structure have been investigated using techniques like high-speed chronoamperometry. This method allows for real-time monitoring of neurotransmitter release and clearance in specific brain regions of anesthetized rats. nih.gov
Studies on structurally similar agents demonstrate that they can modulate the serotonergic and dopaminergic systems. For example, some compounds can evoke serotonin (B10506) (5-HT) release, an effect that is mediated by the 5-HT transporter (SERT). nih.gov Furthermore, these molecules can act as potent inhibitors of 5-HT clearance, indicating a blockade of the SERT. nih.gov The efficacy of this inhibition can vary by brain region; for instance, a more pronounced inhibition of 5-HT clearance may be observed in the hippocampus compared to the striatum. nih.gov These findings highlight the ability of such compounds to directly influence neurotransmitter dynamics in vivo. nih.gov
Behavioral Pharmacology Models for Investigating Underlying Mechanisms (e.g., anxiety, depression, psychosis models in animals focusing on receptor involvement, not therapeutic efficacy)
Behavioral models in animals are essential for understanding the functional consequences of a compound's neurochemical and pharmacodynamic effects. These tests are not used to demonstrate therapeutic efficacy but to probe the underlying mechanisms of action.
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models that provide insights into mechanisms relevant to antidepressant action. nih.govresearchgate.netresearchgate.net In these tests, rodents are placed in an inescapable situation, and the duration of immobility is measured. nih.govresearchgate.net A decrease in immobility time is interpreted as a potential antidepressant-like effect. nih.govresearchgate.net
These models are predicated on the principle that most clinically effective antidepressants reduce immobility. nih.govresearchgate.net Research on a novel 5-HT1A receptor antagonist containing the N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl] moiety showed a slight decrease in the duration of immobility in the behavioral despair test, suggesting engagement with neural circuits that regulate this behavior. nih.gov Such findings help to characterize the compound's functional impact on systems related to stress and coping behaviors.
Prepulse inhibition (PPI) of the acoustic startle reflex is a key translational measure of sensorimotor gating, a neural process that filters sensory information. nih.gov Deficits in PPI are observed in certain neuropsychiatric conditions and can be induced in animal models by administering N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The ability of a compound to reverse these deficits can provide mechanistic insight into its potential antipsychotic-like properties. For instance, gating deficits produced by competitive NMDA antagonists can be blocked by antipsychotic agents like haloperidol and clozapine. nih.gov
Changes in locomotor activity are also examined to understand a compound's mechanism. Increased locomotor activity can be induced by psychostimulants or NMDA antagonists. nih.govresearchgate.net The modulation of this hyperactivity by a test compound can indicate its interaction with dopamine or glutamate pathways. For example, the increased locomotor activity induced by some NMDA receptor antagonists resembles that produced by phencyclidine, and this effect can be attenuated by antipsychotic drugs. nih.gov
In Vivo Metabolism Studies (in animal models, focusing on metabolic pathways, not human pharmacokinetics)
Investigating the in vivo metabolism of a compound in animal models is crucial for identifying its major metabolic pathways and the resulting metabolites. Studies in male Wistar rats on 1-(4-methoxyphenyl)piperazine (MeOPP), a structurally analogous designer drug, have elucidated its primary metabolic fate. nih.gov
The principal metabolic transformation was found to be O-demethylation of the methoxy (B1213986) group, which results in the formation of 1-(4-hydroxyphenyl)piperazine (4-HO-PP). nih.gov An additional metabolic process involves the degradation of the piperazine ring structure. nih.gov These findings indicate that O-demethylation is the major initial step in the biotransformation of this class of compounds in rats. nih.gov While the study also identified the specific human enzyme involved (CYP2D6), the core finding in the rat model points to O-demethylation and piperazine degradation as the key metabolic pathways. nih.gov
Identification of Major Metabolites in Animal Tissues
In preclinical in vivo studies involving arylpiperazine compounds, a common and significant metabolic pathway is N-dealkylation. This process leads to the formation of 1-aryl-piperazine metabolites. For this compound, this would theoretically result in the formation of 1-(2-methoxyphenyl)piperazine (B120316).
Following the initial N-dealkylation, the resulting arylpiperazine metabolite typically undergoes further biotransformation. A primary subsequent reaction is oxidation, leading to hydroxylated derivatives. These hydroxylated metabolites can then be conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate their excretion from the body. It is important to note that the concentrations of these metabolites in animal tissues, such as the brain and blood, can vary and may be either higher or lower than the parent compound.
Table 1: Potential Major Metabolites of this compound in Animal Tissues
| Putative Metabolite | Metabolic Pathway |
| 1-(2-Methoxyphenyl)piperazine | N-dealkylation |
| Hydroxylated 1-(2-methoxyphenyl)piperazine | Oxidation |
| Glucuronide conjugate of hydroxylated metabolite | Conjugation |
Role of Cytochrome P450 Enzymes in Metabolism (in vitro/animal liver microsomes)
The metabolism of arylpiperazine derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily found in the liver. In vitro studies using animal liver microsomes have been instrumental in elucidating the specific CYP isozymes involved in the biotransformation of these compounds.
For many arylpiperazine derivatives, the initial N-dealkylation step is predominantly catalyzed by the CYP3A4 isozyme. nih.govresearchgate.net This is a crucial phase I metabolic reaction that cleaves the bond between the piperazine ring and its substituent.
Following N-dealkylation, the resulting 1-aryl-piperazine metabolite is often a substrate for another key CYP isozyme, CYP2D6. nih.govresearchgate.net This enzyme is primarily responsible for the subsequent oxidation of the arylpiperazine moiety, typically leading to the formation of hydroxylated metabolites. The activity of both CYP3A4 and CYP2D6 can exhibit significant inter-individual variability, which can influence the metabolic profile of these compounds. nih.gov
Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Arylpiperazine Derivatives
| Enzyme | Metabolic Reaction Catalyzed |
| CYP3A4 | N-dealkylation |
| CYP2D6 | Oxidation (Hydroxylation) |
It is important to underscore that while these metabolic pathways are well-established for the broader class of arylpiperazine compounds, dedicated preclinical mechanistic studies on this compound are necessary to definitively identify its specific major metabolites and the precise roles of cytochrome P450 enzymes in its biotransformation.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide . By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in This compound . The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (methoxyphenyl group) | 6.8 - 7.2 | Multiplet | 4H |
| Methoxy (B1213986) protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Piperazine (B1678402) protons (adjacent to N-aryl) | ~3.1 | Multiplet | 4H |
| Piperazine protons (adjacent to N-acetyl) | ~2.7 | Multiplet | 4H |
| Methylene protons (-CH₂-C=O) | ~3.2 | Singlet | 2H |
| Amide protons (-NH₂) | 5.5 - 7.5 (broad) | Singlet | 2H |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | 170 - 175 |
| Aromatic carbons (methoxyphenyl group) | 110 - 160 |
| Methoxy carbon (-OCH₃) | ~55 |
| Piperazine carbons | 45 - 55 |
| Methylene carbon (-CH₂-C=O) | ~60 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (HRMS, LC-MS/MS for metabolites)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of This compound (C₁₃H₁₉N₃O₂). The exact mass would be compared to the theoretical mass to confirm the molecular formula.
LC-MS/MS for Metabolite Identification: When studying the metabolic fate of the compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This technique separates metabolites from a biological matrix, and the subsequent fragmentation patterns (MS/MS) help in elucidating their structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For This compound , characteristic absorption bands would be expected.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amide) | 3100 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C-N stretch | 1000 - 1350 |
| C-O stretch (ether) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic methoxyphenyl group in This compound would result in characteristic absorption maxima (λmax) in the ultraviolet region, typically between 200 and 400 nm. The exact wavelength and molar absorptivity would be determined experimentally.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A validated reversed-phase HPLC (RP-HPLC) method would be developed for This compound .
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength corresponding to the compound's λmax. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The purity is determined by calculating the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the available literature, the applicability of the technique can be inferred from the analysis of related piperazine derivatives unodc.org.
For compounds with thermal lability, which can be a concern for complex molecules like piperazine derivatives, modifications to standard GC-MS methods can be implemented. One such approach is the use of shorter analytical columns (e.g., 4 to 10 meters) nih.gov. A shorter column, often combined with a higher gas flow rate, decreases the residence time of the analyte in the heated column, thereby minimizing on-column thermal degradation nih.gov. This strategy has been successfully applied to the analysis of other thermally sensitive compounds and could be adapted for this compound to prevent the formation of degradation artifacts and ensure accurate analysis nih.gov. The development of a robust GC method would require careful optimization of parameters such as injector temperature, oven temperature programming, and column choice to ensure efficient separation and detection without inducing molecular breakdown.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for the qualitative monitoring of organic reactions and the assessment of compound purity. For derivatives of this compound and related structures, TLC is routinely employed to track the progress of synthesis and to identify the presence of starting materials, intermediates, and by-products tandfonline.com.
The purity of synthesized compounds is commonly checked using precoated silica gel plates ijpsr.combg.ac.rs. The separation of components is achieved by developing the plate in a sealed chamber with an appropriate mobile phase. The choice of eluent is critical for achieving clear separation. Following development, the separated spots are visualized. Common visualization techniques include exposure to ultraviolet (UV) light (at wavelengths of 254 nm and 366 nm) or chemical staining, for instance, with iodine vapors tandfonline.comijpsr.com.
The following table summarizes various TLC systems reported for the analysis of analogous piperazine acetamide (B32628) compounds.
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |
| Silica Gel G | Hexane: Ethyl Acetate (1:1) | UV light or Iodine Vapors | Purity check of aryl piperazine derivatives ijpsr.com |
| Silica Gel (Merck 60 F254) | Chloroform: Methanol (9:1) | UV light (254 nm & 366 nm) | Reaction monitoring of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides tandfonline.com |
| Silica Gel | Chloroform: Ethanol (10:1 v/v) | Not Specified | Reaction monitoring of 1,2,4-triazole derivatives with piperazine moiety mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal information about molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding.
While the crystal structure of this compound itself is not publicly available, detailed crystallographic data has been reported for the closely related analogue, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide nih.govnih.gov. The analysis of this analogue offers significant insight into the likely solid-state conformation of the core 2-[4-(2-Methoxyphenyl)piperazin-1-yl] moiety.
In the reported structure, the piperazine ring adopts a stable chair conformation. The dihedral angle between the phenyl and pyridine rings is 67.6 (9)° nih.govnih.gov. The conformation of the attachments to the piperazine ring is described as (+)antiperiplanar nih.govnih.gov. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. The crystal structure of another related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has also been studied to understand its binding to biological targets, demonstrating the power of this technique in drug design cnr.itsemanticscholar.org.
The table below presents the published crystal data for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight (Mr) | 326.40 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.595 (4) |
| b (Å) | 12.382 (4) |
| c (Å) | 14.073 (4) |
| α (°) | 106.228 (4) |
| β (°) | 91.767 (3) |
| γ (°) | 114.627 (2) |
| Volume (V) (ų) | 1738.2 (9) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 143 |
Purity and Impurity Profiling
The assessment of purity and the identification of impurities are critical components of chemical and pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) . An impurity is defined as any component present in a drug substance or final product that is not the desired chemical entity . The impurity profile of a compound includes a description of both identified and unidentified impurities.
Impurities can originate from several sources:
Starting Materials: Unreacted precursors or contaminants present in the initial reagents.
Intermediates: Species from incomplete reactions.
By-products: Formed from side reactions during the synthesis.
Degradation Products: Resulting from the decomposition of the final compound during manufacturing, storage, or handling.
For this compound, a comprehensive impurity profiling would involve the use of high-resolution analytical techniques to separate, identify, and quantify any extraneous substances. Chromatographic methods such as TLC and, more commonly, High-Performance Liquid Chromatography (HPLC) are central to this process. The ICH provides specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of a drug .
The following table outlines the potential types of process-related and degradation impurities for this compound.
| Impurity Type | Potential Origin | Common Analytical Techniques |
| Organic Impurities | Starting materials, by-products, intermediates, reagents, degradation products | HPLC, GC, MS, NMR, TLC tandfonline.comijpsr.com |
| Inorganic Impurities | Reagents, catalysts, heavy metals | Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP-MS) |
| Residual Solvents | Manufacturing process | GC-HS (Headspace Gas Chromatography) |
Quantification in Biological Matrices (for preclinical research, e.g., animal brain tissue, plasma)
In preclinical research, the quantification of a compound in biological matrices like plasma, brain, or other tissues is essential for pharmacokinetic and pharmacodynamic studies. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.
Developing a bioanalytical method for this compound would likely involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity required to measure low concentrations of the analyte in complex biological samples mdpi.com.
The development of such a method involves several key stages:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) mdpi.com. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.
Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from endogenous components and any metabolites.
Detection: Tandem mass spectrometry (MS/MS) is the detector of choice due to its ability to selectively monitor for a specific parent-to-daughter ion transition, ensuring high specificity and sensitivity.
The table below, based on methods used for the related piperazine compound olanzapine, summarizes common sample preparation techniques applicable for analyzing compounds like this compound in biological fluids mdpi.com.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, inexpensive. | Less clean extract, potential for ion suppression in MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Cleaner extract than PPT, can be concentrating. | More labor-intensive, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, high recovery and concentration factor. | More expensive, requires method development. |
Future Directions and Research Gaps
Design and Synthesis of Advanced Analogues with Improved Selectivity or Potency
A primary focus of future research is the rational design and synthesis of advanced analogues of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide. The goal is to enhance its selectivity for specific biological targets while increasing its therapeutic potency. Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into how modifications of the chemical structure influence its biological activity.
Researchers are exploring various modifications to the core structure, including alterations to the methoxyphenyl ring, the piperazine (B1678402) core, and the acetamide (B32628) side chain. For instance, the introduction of different substituents on the phenyl ring could modulate receptor binding affinity and selectivity. Similarly, modifications to the acetamide group may influence the compound's pharmacokinetic properties. The piperazine moiety itself is a common scaffold in many biologically active compounds and offers significant opportunities for structural diversification. nih.gov
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
A deeper understanding of the mechanism of action of this compound is paramount for uncovering its full therapeutic potential. While initial studies may point towards a specific pharmacological target, a comprehensive mechanistic elucidation could reveal additional pathways and targets, thereby opening up new avenues for therapeutic applications. For example, arylpiperazine derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, often attributed to their interaction with various neurotransmitter receptors.
Future research will likely involve a combination of in vitro and in vivo studies to dissect the signaling pathways modulated by this compound. Techniques such as receptor binding assays, functional assays, and electrophysiological recordings can provide detailed information about its interaction with specific receptors and ion channels. Animal models of various diseases will be crucial for validating these mechanistic findings and exploring potential efficacy in conditions beyond its initial scope. A study on a similar compound, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), suggested its potential to enhance memory acquisition and formation through interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, highlighting the diverse mechanistic possibilities for such molecules. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To achieve a more holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the molecular changes induced by the compound. nih.gov By analyzing these large-scale datasets, researchers can identify novel biomarkers of drug response, uncover unexpected mechanisms of action, and better predict potential side effects. nih.govfrontiersin.org
For instance, transcriptomic analysis can reveal changes in gene expression patterns in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic changes occurring within cells or organisms. The integrated analysis of these different "omics" layers can lead to the identification of key regulatory networks and pathways affected by the compound, offering a more complete picture of its pharmacological effects. nih.govnih.gov This approach has the potential to revolutionize drug discovery by enabling a more data-driven and personalized approach to therapeutic development. frontiersin.org
Development of Targeted Delivery Systems (Conceptual, not dosage)
The development of targeted delivery systems represents a conceptual leap forward in optimizing the therapeutic efficacy of compounds like this compound while minimizing systemic exposure and potential side effects. The goal is to deliver the therapeutic agent specifically to the desired site of action, such as the central nervous system for neuropsychiatric disorders. nih.gov
Nanotechnology-based carriers, such as liposomes, nanoparticles, and extracellular vesicles, are being explored for their potential to encapsulate drugs and transport them across biological barriers like the blood-brain barrier. plos.org These carriers can be engineered to recognize and bind to specific cell surface receptors that are overexpressed in the target tissue, thereby enhancing the local concentration of the drug. For example, nanoparticle systems can be designed to improve the penetration of therapeutic agents into the central nervous system. nih.gov
Another conceptual approach involves conjugating the drug molecule to a ligand that has a high affinity for a transporter or receptor at the target site. This strategy can facilitate receptor-mediated transcytosis across cellular barriers. The design of such targeted delivery systems is a highly interdisciplinary field, requiring expertise in chemistry, biology, and materials science.
Addressing Challenges in Synthetic Accessibility and Scalability
While the laboratory-scale synthesis of this compound and its analogues may be feasible, ensuring that these processes are efficient, cost-effective, and scalable for potential large-scale production presents a significant challenge. The synthesis of piperazine derivatives can be complex, and the development of robust and high-yielding synthetic routes is crucial for further development. rsc.org
Future research will need to focus on optimizing existing synthetic methods and exploring novel synthetic strategies. This may involve the use of new catalysts, greener reaction conditions, and flow chemistry techniques to improve efficiency and reduce environmental impact. The direct functionalization of the C-H bonds of the piperazine ring is a particularly challenging but promising area of research that could lead to more efficient synthetic routes. nih.gov
Addressing these synthetic challenges early in the drug discovery process is essential to ensure that promising lead compounds can be produced in sufficient quantities for preclinical and clinical studies. Collaboration between medicinal chemists and process chemists will be vital to develop scalable and economically viable manufacturing processes.
Opportunities for Collaborative Interdisciplinary Research
The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. Progress in this field will be significantly accelerated by bringing together experts from various disciplines, including medicinal chemistry, pharmacology, molecular biology, computational science, and clinical research. The study of neuropsychopharmacology, for instance, benefits greatly from collaborations between basic scientists and clinicians. mdpi.com
Organizations and initiatives that foster such collaborations, like the UC San Diego Consortium for Translational Research in Neuropsychopharmacology (CTRIN) and the National Institute of Mental Health's (NIMH) Translational Neuropsychopharmacology Initiative, play a crucial role in bridging the gap between basic research and clinical application. nih.gov These collaborations can facilitate the sharing of resources and expertise, leading to more innovative research and a faster translation of scientific discoveries into tangible therapeutic benefits. International collaborations can also provide diverse perspectives and access to a wider range of technologies and patient populations.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide, and how can purity be optimized?
Methodological Answer: A common synthetic route involves coupling 2-methoxyphenylpiperazine with chloroacetyl chloride, followed by amidation. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity optimization requires monitoring via HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction stoichiometry to minimize byproducts like unreacted piperazine derivatives . For analogs, substituent-specific protocols (e.g., protecting group strategies for reactive amines) are critical .
Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction analysis?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
-
Crystal System : Triclinic (space group P1)
-
Unit Cell Dimensions :
a (Å) b (Å) c (Å) α (°) β (°) γ (°) 11.595 12.382 14.073 106.228 91.767 114.627 -
Data Collection : Use a Rigaku AFC10 diffractometer with graphite-monochromated Cu-Kα radiation. Refinement via least-squares methods (R-factor < 0.055) ensures accuracy .
Q. What in vitro assays are appropriate for evaluating its receptor binding affinity, particularly for serotoninergic targets?
Methodological Answer: Radioligand binding assays using 5-HT1A/5-HT2A receptor-expressing cell membranes (e.g., CHO cells) are standard. Protocols include:
- Incubation with [³H]-8-OH-DPAT (5-HT1A) or [³H]-ketanserin (5-HT2A) at 25°C for 60 minutes.
- Filtration through GF/B filters to separate bound/free ligands.
- Data analysis via nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Competitive binding curves should account for nonspecific binding using excess cold ligand .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies, such as conflicting receptor selectivity profiles?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). To mitigate:
- Standardize protocols: Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) and temperature controls.
- Validate findings with orthogonal methods (e.g., functional assays like cAMP accumulation for 5-HT1A).
- Compare structural analogs: Substituent effects (e.g., 2-methoxy vs. 4-fluoro on the phenyl ring) significantly alter selectivity .
Q. What challenges arise in achieving high crystallinity during purification, and how can they be addressed?
Methodological Answer: Low crystallinity often results from:
- Solvent Polarity : Ethanol/water mixtures (7:3 v/v) promote nucleation.
- Impurities : Trace solvents (e.g., DMF) inhibit crystal growth; use activated charcoal during recrystallization.
- Temperature Gradients : Slow cooling (0.5°C/min) from saturation temperature improves crystal lattice integrity .
Q. What computational methods are effective for predicting the binding modes of this compound to serotonin receptors?
Methodological Answer: Molecular docking (AutoDock Vina) coupled with molecular dynamics (MD) simulations (AMBER force field) can predict binding poses. Key steps:
- Prepare receptor structures (e.g., 5-HT1A PDB: 7E2Z) by removing water molecules and adding hydrogens.
- Define flexible residues (e.g., Asp116, Ser199) in the binding pocket.
- Validate docking poses with free energy calculations (MM-GBSA) and compare to mutagenesis data .
Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties while retaining target affinity?
Methodological Answer: Prioritize substituents based on:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl, carboxamide) to improve solubility without disrupting piperazine-aryl interactions.
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation.
- Permeability : Assess logP values (target range: 2–3) via shake-flask assays. Tabulated SAR data from analogs (Table 1) guide optimization:
| Substituent (R) | 5-HT1A Ki (nM) | logP |
|---|---|---|
| 2-Methoxy | 12.4 | 2.1 |
| 4-Fluoro | 8.9 | 2.3 |
| 2,4-Dimethoxy | 25.7 | 1.8 |
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
